An In-depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a pyrrole core substituted with a fluorophenyl group and a carboxylic acid, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker.
Physicochemical Properties
The physicochemical properties of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid are crucial for its handling, characterization, and application in chemical synthesis. While experimental data for some properties are limited, predicted values provide useful estimates for laboratory work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₂ | |
| Molecular Weight | 205.19 g/mol | |
| Appearance | White to yellow solid | |
| Boiling Point (Predicted) | 439.6 ± 35.0 °C | |
| Density (Predicted) | 1.369 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.74 ± 0.30 | |
| Storage Temperature | 2-8°C |
Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a multi-step process that typically involves the formation of a pyrrole ring followed by functional group manipulations. A common and efficient route proceeds through the synthesis of its ethyl ester precursor, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, followed by hydrolysis.
Synthesis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
A prevalent method for the synthesis of the ethyl ester intermediate involves the reaction of ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate with a reducing agent in the presence of an acid[2]. The use of hydrochloric acid can lead to the formation of a chloro intermediate, which may persist as an impurity[2]. An improved process avoids this by using a metal catalyst in the presence of an organic acid[2].
Diagram: Synthetic Pathway to 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Caption: A two-part synthetic approach to the target molecule.
Experimental Protocol: Hydrolysis of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
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Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
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Sodium hydroxide (NaOH) or another suitable base
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Methanol (MeOH) or another suitable solvent
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Water (H₂O)
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Hydrochloric acid (HCl) for acidification
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Dissolution: Dissolve ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in a suitable solvent such as methanol.
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Saponification: Add an aqueous solution of a base, such as sodium hydroxide, to the solution of the ester.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up:
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Once the reaction is complete, remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous solution with water.
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Wash the aqueous layer with a non-polar organic solvent to remove any unreacted starting material or non-polar impurities.
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Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid.
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Isolation and Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water to remove any inorganic salts.
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Dry the solid under vacuum to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.
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If necessary, the product can be further purified by recrystallization from a suitable solvent system.
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Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the protons of the fluorophenyl group, and the acidic proton of the carboxylic acid. The pyrrole protons will likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating nitrogen atom. The fluorophenyl protons will exhibit splitting patterns characteristic of a substituted benzene ring, with coupling to the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbons of the pyrrole ring, the fluorophenyl group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbons of the fluorophenyl group will show splitting due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong absorption band around 1700 cm⁻¹ will be indicative of the C=O stretching of the carbonyl group. Other characteristic bands for C-H, C=C, and C-N stretching and bending vibrations of the pyrrole and phenyl rings will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.19 g/mol ). Fragmentation patterns may involve the loss of the carboxylic acid group and other characteristic fragments of the pyrrole and fluorophenyl rings.
Reactivity of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
The reactivity of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is dictated by the presence of the pyrrole ring, the carboxylic acid group, and the fluorophenyl substituent.
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Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction.
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Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
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Amidation: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine will form an amide. This is a key reaction in the synthesis of Vonoprazan, where the carboxylic acid is converted to an amide with methylamine[3].
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Reduction: The carboxylic acid can be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
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Reactions of the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The carboxylic acid group is an electron-withdrawing group and will direct incoming electrophiles to the C4 position. The fluorophenyl group at the C5 position will also influence the regioselectivity of electrophilic attack.
Diagram: Reactivity of 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
